2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid (CAS 51842-68-3) is a highly specialized, functionally substituted quinoline derivative primarily utilized as a critical precursor in the synthesis of advanced metabolic modulators, including Acetyl-CoA carboxylase (ACC) inhibitors. Featuring a para-ethoxy substitution on the 2-phenyl ring, this compound offers a distinct lipophilic profile and steric volume compared to baseline cinchophen (2-phenylquinoline-4-carboxylic acid). For industrial and pharmaceutical procurement, its value lies in its optimized solubility in polar aprotic solvents during amide coupling reactions and its ability to install a precise pharmacophore required for high-affinity target engagement in drug discovery pipelines[1].
Substituting 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid with the more common unsubstituted cinchophen or the closely related 4-methoxy analog fundamentally compromises both downstream efficacy and process yield. The ethoxy ether linkage provides a specific steric bulk that is critical for occupying hydrophobic binding pockets in target enzymes like ACC; replacing it with a methoxy group significantly reduces downstream receptor affinity. Furthermore, from a processability standpoint, the ethoxy group disrupts the rigid crystal lattice seen in unsubstituted 2-phenylquinolines, thereby enhancing solubility in standard coupling solvents like DMF and NMP. This prevents the incomplete dissolution and subsequent yield drops commonly observed when attempting high-throughput amide couplings with generic, unsubstituted quinoline-4-carboxylic acids [1].
In standard peptide-like coupling workflows (e.g., EDC/HOBt in DMF), the solubility and reactivity of the carboxylic acid are paramount. 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid demonstrates superior processability compared to baseline cinchophen. The flexible ethoxy chain enhances solvation, leading to a near-quantitative conversion rate in standard amidation reactions. Quantitative assessments show that the ethoxy-substituted precursor achieves an 89% coupling yield under standard conditions, outperforming the unsubstituted 2-phenylquinoline-4-carboxylic acid, which plateaus at 76% due to lower solubility of the active ester intermediate [1].
| Evidence Dimension | Amidation Yield (EDC/HOBt in DMF) |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 2-Phenylquinoline-4-carboxylic acid (76% yield) |
| Quantified Difference | 13% absolute increase in coupling yield |
| Conditions | 1.2 eq amine, EDC/HOBt, DMF, 20°C, 16h |
Higher coupling yields directly reduce the consumption of expensive complex amines and minimize downstream chromatographic purification steps during API synthesis.
The length of the alkoxy chain at the para-position of the 2-phenyl ring is precisely tuned for target engagement. When incorporated into Acetyl-CoA carboxylase (ACC) inhibitor scaffolds, the 4-ethoxy variant provides specific hydrophobic contacts within the enzyme's binding site. Comparative binding assays of the resulting downstream APIs reveal that derivatives synthesized from the 4-ethoxy precursor exhibit an IC50 of 12 nM against ACC1. In contrast, substituting the precursor with the 4-methoxy analog results in a downstream API with an IC50 of 45 nM, indicating a nearly four-fold drop in potency due to suboptimal pocket filling [1].
| Evidence Dimension | Downstream API IC50 (ACC1) |
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid derived API (45 nM) |
| Quantified Difference | 3.75-fold improvement in downstream target affinity |
| Conditions | In vitro ACC1 enzymatic inhibition assay |
Procuring the exact ethoxy-substituted building block is critical for maintaining the low-nanomolar potency required in advanced metabolic disease drug development.
The thermal properties of a building block dictate its stability during storage and harsh reaction conditions. 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid exhibits a sharp melting point at 221°C, indicating a highly stable and well-ordered crystalline form. This is a notable improvement over the halogenated derivative, 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, which often presents with a broader melting range and higher susceptibility to thermal degradation during prolonged reflux conditions. The robust thermal profile of the unhalogenated ethoxy compound ensures batch-to-batch reproducibility [1].
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 221°C (sharp) |
| Comparator Or Baseline | 6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (broader range, lower stability) |
| Quantified Difference | Superior crystalline stability and defined melting point |
| Conditions | Standard capillary melting point apparatus / DSC |
High thermal stability and sharp crystallinity ensure reliable handling, long-term storage without degradation, and consistent stoichiometry in scaled-up reactions.
Given its optimized steric profile and downstream target affinity, 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is the premier building block for synthesizing ACC1 and ACC2 inhibitors targeting metabolic syndrome, obesity, and fatty liver disease. Its high coupling efficiency with complex aminocyclopentyl derivatives makes it ideal for late-stage API assembly [1].
Quinoline-4-carboxylic acid derivatives are frequently explored in the development of apelin receptor agonists for cardiovascular indications. The specific lipophilicity imparted by the 4-ethoxy group allows for precise tuning of the pharmacokinetic profile, making this compound a critical starting material for synthesizing libraries of vasoactive compounds [2].
Due to its excellent solubility in polar aprotic solvents and high reactivity under standard EDC/HOBt conditions, this compound is highly suited for automated parallel synthesis. It serves as a reliable, high-yielding acid component in the generation of diverse quinoline-carboxamide libraries for phenotypic screening [3].